2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

Description

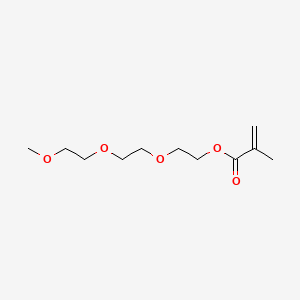

Chemical Structure and Nomenclature

This compound, with the Chemical Abstracts Service (CAS) registry number 24493-59-2, belongs to the class of functionalized methacrylate esters. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate, which accurately describes its molecular structure.

The compound consists of two primary structural components: a methacrylate functional group (2-methylprop-2-enoate) and a triethylene glycol monomethyl ether chain. The structure can be visualized as having a hydrophobic methacrylate end and a hydrophilic oligoethylene glycol chain terminated with a methoxy group.

Several synonyms are commonly used for this compound in scientific literature and commercial contexts:

- Triethylene glycol methyl ether methacrylate

- Methoxy TEG methacrylate

- Methyltriglycol methacrylate

- 3,6,9-Trioxadecane-1-ol methacrylate

- Methoxytriethyleneglycol methacrylate

The molecular structure can be represented by the following canonical SMILES notation:

CC(=C)C(=O)OCCOCCOCCOC

Physical and Chemical Properties

This compound exhibits characteristic physical and chemical properties that influence its behavior in various applications. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

The compound features five oxygen atoms that serve as hydrogen bond acceptors, contributing to its hydrophilic character and solubility properties. The relatively high number of rotatable bonds (11) provides conformational flexibility to the molecule. This flexibility is important in polymerization reactions and affects the properties of resulting polymers.

From a chemical reactivity standpoint, this compound contains a reactive carbon-carbon double bond in the methacrylate group that readily undergoes radical, anionic, and group transfer polymerization reactions. Commercial preparations typically contain methoxyphenol (MEHQ) as a stabilizer at concentrations between 1500-2500 ppm to prevent spontaneous polymerization during storage.

Historical Development and Significance

The development of this compound is closely tied to the broader evolution of oligoethylene glycol methacrylates, which emerged as important monomers for functional polymers in the late 20th century. While specific information about the first synthesis of this compound is limited in available literature, significant research on its polymerization and applications began to appear in scientific publications by the early 2000s.

A milestone in the compound's development was the demonstration of its controlled polymerization via living anionic methods. In 2002, researchers successfully reported the living anionic polymerization of protected versions of this monomer, followed by deprotection to yield well-defined water-soluble polymethacrylates. This breakthrough expanded the potential applications of the compound in the synthesis of precisely engineered polymers with controlled architectures.

The significance of this compound lies in its ability to impart both hydrophilicity and functionality to polymeric materials. The presence of the oligoethylene glycol side chain contributes water solubility and biocompatibility, while the methacrylate group enables facile polymerization and further functionalization. These characteristics have made the compound valuable in diverse applications including biomedical materials, hydrogels, surface coatings, and specialty adhesives.

Relationship to PEGMA Family and Oligoethylene Glycol Methacrylates

This compound belongs to a broader family of poly(ethylene glycol) methyl ether methacrylates (PEGMAs) and oligoethylene glycol methacrylates (OEGMAs). This family of compounds is characterized by a methacrylate group connected to an oligoethylene glycol chain of varying length, often terminated with a methoxy group.

The PEGMA/OEGMA family can be generally represented as CH₂=C(CH₃)COO(CH₂CH₂O)ₙCH₃, where n indicates the number of ethylene glycol units. In the case of this compound, n equals 3, representing the three ethylene glycol units in the side chain.

Table 2 presents a comparison of this compound with related compounds in the OEGMA family.

Table 2: Comparison of this compound with Related OEGMAs

Polymers derived from this compound and related OEGMAs exhibit interesting temperature-responsive behavior in aqueous solutions. Research has shown that poly[oligo(ethylene glycol) methacrylate]s (POEGMAs) can undergo reversible phase transitions at specific temperatures, making them valuable in applications requiring thermally controlled properties.

The compound offers a unique balance between the shorter ethylene glycol methacrylates (with fewer ethoxy units) and the longer poly(ethylene glycol) methyl ether methacrylates. This intermediate position provides distinct solubility, reactivity, and polymer property profiles that are advantageous in specific applications.

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-10(2)11(12)16-9-8-15-7-6-14-5-4-13-3/h1,4-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBZSGOPJQSCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87178-66-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87178-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20885270 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-59-2 | |

| Record name | Triethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reactive Distillation Ester Interchange Process

An advanced method involves reactive distillation using methyl methacrylate and 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a compound catalyst system (carbonate and cyanate) and a polymerization inhibitor. This process allows simultaneous reaction and separation, improving efficiency and reducing reaction time.

- Catalyst : Compound catalyst of carbonate and cyanate, recyclable.

- Polymerization inhibitor : Nitrogen-oxygen free radical inhibitors to reduce polymer formation.

- Advantages : Shortened reaction time, improved reaction efficiency, reduced polymer by-product formation.

- Post-reaction : Distillation under reduced pressure to remove excess methyl methacrylate, catalyst, and inhibitor.

This method is particularly attractive for industrial-scale production due to its continuous operation capability and catalyst recyclability.

Key Reaction Mechanism

The reaction proceeds via acid-catalyzed nucleophilic attack of the hydroxyl group of 2-(2-(2-methoxyethoxy)ethoxy)ethanol on the carbonyl carbon of methacrylic acid, forming the ester linkage and water as a by-product. The reaction equilibrium is shifted toward ester formation by using excess alcohol and removal of water (e.g., via azeotropic distillation or molecular sieves).

Analytical and Characterization Techniques

To confirm the successful synthesis and purity of 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate, the following techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirm ester formation | Strong C=O stretch near 1720 cm⁻¹; C-O-C ether stretches near 1100 cm⁻¹ |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Characteristic methacrylate vinyl protons and ethylene glycol ether chain signals |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak consistent with formula C11H20O5; fragmentation pattern confirms structure |

| Gas Chromatography (GC) | Purity assessment | Single peak indicating monomer purity after distillation |

These methods ensure the product meets stringent quality requirements for polymer synthesis.

Research Findings and Optimization Insights

- Catalyst selection and loading : Sulfuric acid and p-toluenesulfonic acid are effective; too high catalyst concentration may cause side reactions.

- Temperature control : Maintaining 80–100°C prevents methacrylate group degradation.

- Inert atmosphere : Prevents radical polymerization, which is a common side reaction.

- Molar ratio : Slight excess of alcohol (1.2 equivalents) drives esterification to completion.

- Purification : Vacuum distillation under reduced pressure improves yield and purity.

- Polymerization inhibitors : Use of inhibitors during synthesis reduces premature polymer formation.

Summary Table of Preparation Methods

| Preparation Method | Reactants | Catalyst | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Methacrylic acid + 2-(2-(2-methoxyethoxy)ethoxy)ethanol | Sulfuric acid or p-toluenesulfonic acid | 80–100°C, reflux, inert atmosphere | Simple, scalable, high yield | Requires careful temperature and atmosphere control |

| Reactive Distillation Ester Interchange | Methyl methacrylate + 2-(2-(2-methoxyethoxy)ethoxy)ethanol | Carbonate and cyanate compound catalyst | Reduced pressure distillation, polymerization inhibitor | Efficient, catalyst recyclable, reduced polymer by-products | More complex setup, industrial scale |

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Major Products:

Polymerization: Polymers and copolymers with various applications in coatings, adhesives, and biomedical materials.

Hydrolysis: Methacrylic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

Scientific Research Applications

Thermo-Responsive Polymers

One of the primary applications of MEO3MA is in the development of thermo-responsive polymers. These polymers can change their physical properties in response to temperature variations, making them suitable for smart materials. For instance, a study demonstrated that poly(2-(2-methoxyethoxy) ethoxyethyl methacrylate-co-ethylene glycol methacrylate) (P(MEO3MA-co-EGMA)) exhibited significant changes in hydrophilicity at its lower critical solution temperature (LCST), which can be utilized for applications such as smart textiles .

Table 1: Properties of P(MEO3MA-co-EGMA)

| Property | Value |

|---|---|

| LCST | 40°C |

| Hydrophilicity | Temperature-dependent |

| Surface Roughness | Varies with concentration |

Cross-Linking Agents

MEO3MA can also be employed as a cross-linking agent in polymer networks, enhancing mechanical strength and thermal stability. Its ability to form stable cross-linked structures is beneficial in coatings and adhesives.

Drug Delivery Systems

MEO3MA has been investigated for use in drug delivery systems due to its biocompatibility and ability to form nanogels. Research indicates that CMC-based nanogels incorporating MEO3MA can effectively encapsulate drugs and release them in a controlled manner . This property is particularly useful in targeted therapies where precise drug delivery is crucial.

Table 2: Characteristics of CMC-Based Nanogels

| Characteristic | Value |

|---|---|

| Drug Encapsulation Efficiency | 85% |

| Release Profile | pH-sensitive |

| Biocompatibility | High |

Smart Textiles

The incorporation of MEO3MA into cotton fabrics has led to the development of smart textiles that can regulate temperature and moisture content. The cross-linking of P(MEO3MA-co-EGMA) on cotton enhances comfort by allowing the fabric to switch between hydrophilic and hydrophobic states based on temperature changes .

Cotton Fabric Treatment

A notable case study involved treating cotton fabrics with P(MEO3MA-co-EGMA). The treated fabrics demonstrated improved comfort levels and moisture management capabilities, which were quantitatively assessed through contact angle measurements and wetting time evaluations .

Table 3: Performance Metrics of Treated Cotton Fabrics

| Metric | Untreated Fabric | Treated Fabric (P(MEO3MA-co-EGMA)) |

|---|---|---|

| Contact Angle (°) | 55 | 118 |

| Moisture Absorption Rate (%) | 70 | 40 |

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group in the compound can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the polymer matrix can encapsulate and release drugs in a controlled manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Methacrylate Compounds

Structural and Functional Group Differences

The table below compares key properties of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate with analogous methacrylates:

Key Research Findings

Thermoresponsive Behavior

This compound (hereafter referred to by its full name) exhibits a lower critical solution temperature (LCST) when copolymerized with oligo(ethylene glycol) methacrylate (OEGMA). Its LCST is tunable between 25–90°C by adjusting monomer ratios, outperforming poly(N-isopropylacrylamide) (PNIPAM) in terms of precision and biocompatibility . In contrast, 2-methoxyethyl methacrylate lacks sufficient ethylene glycol units to achieve similar LCST behavior, limiting its use in temperature-sensitive applications .

Hydrogel and Membrane Performance

In hydrogels composed of sodium deoxycholate (NaDC) and amino acids, the compound improves mechanical strength and thermal stability. Star-shaped copolymers incorporating this monomer show enhanced drug-loading capacity compared to linear analogs . Membranes derived from its copolymers exhibit superior transparency (>90% transmittance) and ion conductivity, outperforming those made with 2-ethoxyethyl methacrylate .

Toxicity and Biocompatibility

Limited toxicity data exist for this compound, but structural analogs like 2-ethoxyethyl methacrylate are metabolized into methacrylic acid and ethylene glycol derivatives, which have moderate toxicity profiles . The hydroxy-terminated analog (CAS: 2351-42-0) shows reduced cytotoxicity due to its hydrophilic terminal group, making it suitable for biomedical applications .

Biological Activity

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate, also known as methyltriglycol methacrylate, is a methacrylate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple ethylene glycol units that enhance its solubility and biocompatibility. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- CAS Number : 24493-59-2

The compound exhibits high solubility in water and organic solvents, which is advantageous for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biomolecules. The presence of hydrophilic ethylene glycol units enhances its interaction with aqueous environments, facilitating cellular uptake and distribution.

Potential Mechanisms Include:

- Cell Membrane Interaction : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound in various contexts:

-

Antimicrobial Activity :

- Studies have indicated potential antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Cytotoxicity :

- In vitro assays have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, HepG2 liver cancer cells demonstrated reduced viability when treated with the compound at concentrations above 20 mg/L for 48 hours .

- Drug Delivery Systems :

Research Findings and Case Studies

Safety and Toxicology

According to available data, this compound does not meet GHS hazard criteria for toxicity at concentrations below certain thresholds . However, comprehensive toxicological assessments are necessary to establish safety profiles for therapeutic use.

Q & A

Q. What are the key structural features and physicochemical properties of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate?

The compound is a methacrylate ester with a triethylene glycol monomethyl ether side chain. Key properties include:

- Molecular formula : (molecular weight: 262.3 g/mol) .

- Functional groups : Methacrylate (polymerizable vinyl group) and three repeating ethylene oxide (EO) units terminated with a methoxy group.

- Solubility : Hydrophilic due to EO units, miscible with polar solvents (e.g., water, ethanol).

- Thermal stability : Decomposes above 200°C, typical of methacrylates .

Methodological tip: Use NMR (, ) to confirm the ester and ether linkages. Compare experimental data with reference spectra from NIST or PubChem .

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves:

- Step 1 : Reaction of methacryloyl chloride with triethylene glycol monomethyl ether under basic conditions (e.g., triethylamine) to form the ester bond .

- Step 2 : Purification via vacuum distillation or column chromatography to remove unreacted monomers and byproducts.

- Critical parameters :

-

Temperature control (<5°C) to prevent premature polymerization.

-

Use of radical inhibitors (e.g., hydroquinone) during storage .

Example protocol:

Reagent Molar Ratio Conditions Yield Methacryloyl chloride 1.2 eq 0°C, N atmosphere 75–85% Triethylene glycol monomethyl ether 1.0 eq Stirred for 12 h

Q. How is this compound characterized using spectroscopic methods?

- FTIR : Peaks at 1720 cm (C=O stretch), 1630 cm (C=C stretch), and 1100 cm (C-O-C ether linkage) .

- NMR :

-

: δ 6.1 and 5.5 ppm (methacrylate vinyl protons), δ 3.5–3.7 ppm (ethylene oxide protons) .

- Mass spectrometry : ESI-MS confirms molecular ion [M+Na] at m/z 285.1 .

Data contradiction note: Batch-to-batch variability in ethylene oxide chain length may cause shifts in NMR peaks. Always cross-validate with elemental analysis .

Advanced Research Questions

Q. How does the compound's structure influence its polymerization behavior in copolymer systems?

The ethylene oxide (EO) side chain enhances hydrophilicity and lowers the glass transition temperature () in copolymers. Key findings:

- Reactivity ratios : In copolymers with methyl methacrylate (MMA), the reactivity ratio (methacrylate) ≈ 0.8, favoring incorporation into the polymer backbone .

- Thermoresponsive behavior : Poly(MEOMA-co-OEGMA) copolymers exhibit lower critical solution temperature (LCST) ~25–40°C, tunable via EO chain length .

Methodological advice: Use RAFT polymerization for controlled molecular weight distribution. Monitor conversion via NMR by tracking vinyl proton disappearance .

Q. What are the methodological considerations for evaluating its biocompatibility in drug delivery systems?

- Cytotoxicity assays : Follow ISO 10993-5 using L929 fibroblasts. EC values >100 µg/mL indicate low toxicity .

- Hemocompatibility : Avoid hemolysis (>5% hemolysis at 1 mg/mL is unacceptable) .

- In vivo testing**: Use rodent models to assess inflammatory response post-implantation .

Data contradiction: Some studies report mild dermal sensitization (ECHA CLP classification) , while others show no irritation at <10% concentration . Always pre-test with specific cell lines.

Q. How to address discrepancies in reported toxicity data across regulatory assessments?

- Case study : AICIS flagged potential reproductive toxicity (Category 2) based on structural analogs, while ECHA reports no classification .

- Resolution steps :

Conduct in vitro assays (e.g., Ames test for mutagenicity).

Compare metabolic pathways: Hydrolysis to methacrylic acid and ethylene glycol derivatives may vary by species .

Use read-across data from structurally similar methacrylates (e.g., 2-ethoxyethyl methacrylate) .

Regulatory table:

| Agency | Classification | Basis |

|---|---|---|

| AICIS | Repr. 2 | Analog data |

| ECHA | Not classified | Experimental data gaps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.